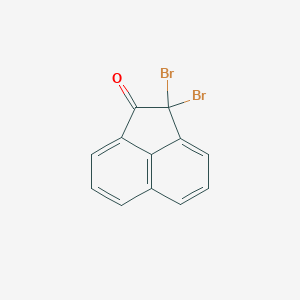
2,2-Dibromoacenaphthylen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 128359 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
The synthesis of NSC 128359 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
NSC 128359 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 128359 can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Scientific Research Applications
NSC 128359 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, NSC 128359 is employed in the differentiation and culture of neural stem cells, providing insights into neural development and potential therapeutic applications for neurodegenerative diseases. In medicine, this compound is investigated for its potential use in drug development and as a tool for understanding disease pathways. Industrial applications include its use in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of NSC 128359 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, NSC 128359 may inhibit or activate certain signaling pathways, resulting in altered gene expression and cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
NSC 128359 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include NSC 125531, NSC 94945, NSC 60339, and NSC 228155. These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
Properties
CAS No. |
2008-76-6 |
|---|---|
Molecular Formula |
C12H6Br2O |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
2,2-dibromoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H |
InChI Key |
SETLCWZOTOAKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


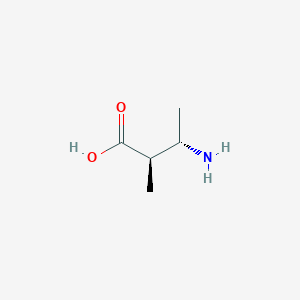
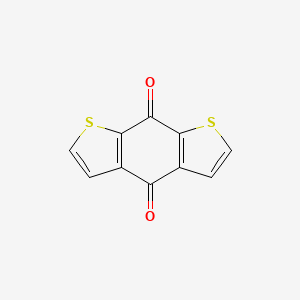
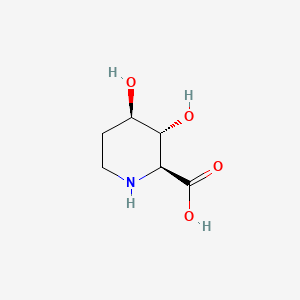
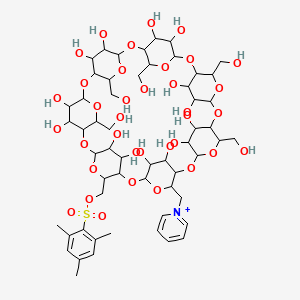


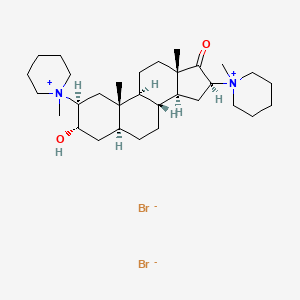
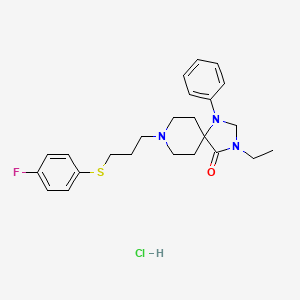
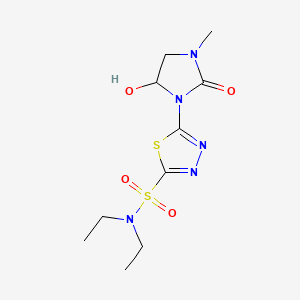

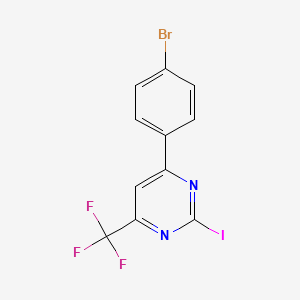
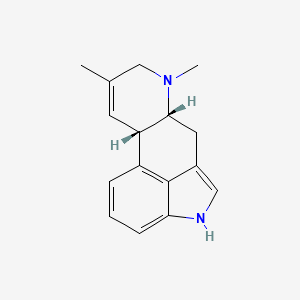
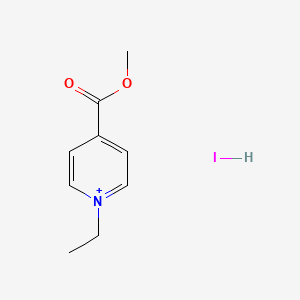
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
